molecular formula C12H17NO4 B14685703 diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate CAS No. 34611-29-5

diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate

Cat. No.: B14685703
CAS No.: 34611-29-5
M. Wt: 239.27 g/mol
InChI Key: DFJHICALOXKUIQ-NTMALXAHSA-N
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Description

Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate is an organic compound with a complex structure that includes ester and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate typically involves the reaction of diethyl malonate with a suitable nitrile compound under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of diethyl malonate reacts with the nitrile to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of esters, amides, or thioesters.

Scientific Research Applications

Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate biochemical pathways and influence the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the cyano group.

    Ethyl cyanoacetate: Contains a cyano group and an ester, but with a different carbon skeleton.

    Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group.

Uniqueness

Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate is unique due to its combination of ester and cyano functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple reaction pathways, making it a versatile compound in synthetic chemistry and industrial processes.

Properties

CAS No.

34611-29-5

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate

InChI

InChI=1S/C12H17NO4/c1-5-16-11(14)9(4)8(3)10(7-13)12(15)17-6-2/h9H,5-6H2,1-4H3/b10-8-

InChI Key

DFJHICALOXKUIQ-NTMALXAHSA-N

Isomeric SMILES

CCOC(=O)C(C)/C(=C(/C#N)\C(=O)OCC)/C

Canonical SMILES

CCOC(=O)C(C)C(=C(C#N)C(=O)OCC)C

Origin of Product

United States

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